Lofexidine - 31036-80-3

Lofexidine

Catalog Number: EVT-273497
CAS Number: 31036-80-3
Molecular Formula: C11H12Cl2N2O
Molecular Weight: 259.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lofexidine is a member of imidazoles, a dichlorobenzene, an aromatic ether and a carboxamidine. It has a role as an alpha-adrenergic agonist and an antihypertensive agent.
Lofexidine is a non-opioid centrally acting alpha2-adrenergic receptor agonist that was first approved for the treatment of opioid withdrawal in the United Kingdom in 1992. It was first studied for use as an antihypertensive in 1980, but its researched was stopped as it was found less effective for the treatment of hypertension than clonidine. Lofexidine was then repurposed for the treatment of opioid withdrawal, as it was seen to be more economical and have fewer side effects than clonidine. Lofexidine was developed by US Woldmeds LLC and it was approved by the FDA on May 16, 2018.
See also: Lofexidine Hydrochloride (has salt form).

Clonidine

  • Compound Description: Clonidine is a centrally acting alpha2-adrenergic receptor agonist. It is used to treat hypertension, attention-deficit/hyperactivity disorder (ADHD), and opioid withdrawal. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Guanfacine

  • Compound Description: Guanfacine is another centrally acting alpha2-adrenergic receptor agonist primarily used to treat ADHD and hypertension. [, , , , , ]
  • Relevance: Like lofexidine, guanfacine acts on alpha2-adrenergic receptors to reduce sympathetic activity. Both compounds have been explored for their potential in mitigating opioid withdrawal symptoms, although research on guanfacine in this area is more limited. [, , , , ]

S3341

  • Compound Description: S3341 is a selective alpha2-adrenergic receptor agonist. []
  • Relevance: In a study comparing the effects of continuous infusion of different alpha2-adrenergic agonists on REM sleep in rats, S3341 demonstrated a higher selectivity for the alpha2-adrenoceptor subtype compared to both clonidine and lofexidine. While all three drugs reduced REM sleep indicators during infusion, the rebound effect after stopping the infusion was less pronounced with S3341, suggesting a potential link between α2-adrenoceptor selectivity and the rebound phenomenon. []

Levlofexidine (Dexlofexidine)

  • Compound Description: Levlofexidine is the (-)-enantiomer of lofexidine. It exhibits significantly higher affinity for alpha2-adrenergic receptors and greater potency in lowering blood pressure compared to its (+)-enantiomer (dexlofexidine). [, ]
  • Relevance: The identification of levlofexidine as the more pharmacologically active enantiomer of lofexidine provides valuable insight into the structure-activity relationship of this class of compounds. This finding suggests that developing medications based on the (-)-enantiomer might offer therapeutic advantages in terms of efficacy and potentially reduced side effects. [, ]

Dexlofexidine (Levlofexidine)

  • Compound Description: Dexlofexidine is the (+)-enantiomer of lofexidine. It shows considerably lower affinity for alpha2-adrenergic receptors and reduced potency in lowering blood pressure compared to its (-)-enantiomer (levlofexidine). [, ]
  • Relevance: The contrasting pharmacological profiles of dexlofexidine and levlofexidine highlight the importance of stereochemistry in drug activity. The lower potency of dexlofexidine emphasizes the dominant role of the (-)-enantiomer in mediating the therapeutic effects of lofexidine. [, ]

Mitragynine

  • Compound Description: Mitragynine is the primary alkaloid found in the leaves of the Mitragyna speciosa plant (kratom). It is known to interact with both opioid and adrenergic receptors. [, ]
  • Relevance: Studies have shown that mitragynine exhibits complex pharmacological actions, interacting with both mu-opioid receptors and alpha2-adrenergic receptors. This dual action profile makes it relevant to the study of lofexidine as it suggests a potential overlap in their mechanisms for alleviating opioid withdrawal. Furthermore, the traditional use of kratom for opioid withdrawal management in Southeast Asia further strengthens this connection and highlights the need for more research into the therapeutic potential and risks of mitragynine. [, ]

Hydrochlorothiazide

  • Compound Description: Hydrochlorothiazide is a thiazide diuretic commonly used to treat hypertension. [, , ]
  • Relevance: Several studies investigating the antihypertensive effects of lofexidine have explored its use in combination with hydrochlorothiazide. The rationale for this combination stems from the potential synergistic effects of a centrally acting antihypertensive agent (lofexidine) and a diuretic. These studies have shown that hydrochlorothiazide can enhance the blood pressure-lowering effects of lofexidine without causing adverse interactions. [, , ]

Methadone

  • Compound Description: Methadone is a long-acting opioid agonist used as a substitute therapy for opioid dependence and for chronic pain management. [, , , , , , , ]
  • Compound Description: Buprenorphine is a partial opioid agonist used in opioid addiction treatment and for pain management. []
  • Relevance: Buprenorphine, similar to methadone, is a well-established treatment option for opioid use disorder. While lofexidine focuses on alleviating withdrawal symptoms, buprenorphine acts as a long-term replacement therapy to reduce cravings and withdrawal symptoms, ultimately aiding in achieving and maintaining abstinence. []

Naloxone

  • Compound Description: Naloxone is an opioid antagonist used to reverse opioid overdose. It can also be used in the management of opioid withdrawal. [, ]

Naltrexone

  • Compound Description: Naltrexone is a long-acting opioid antagonist used to prevent relapse in individuals with opioid use disorder. [, ]
  • Relevance: Lofexidine is sometimes used to manage withdrawal symptoms in individuals transitioning to naltrexone maintenance therapy. This is because initiating naltrexone treatment typically requires a period of opioid abstinence to avoid precipitating severe withdrawal symptoms. Lofexidine can help alleviate these symptoms, making it easier for individuals to start and adhere to naltrexone treatment. [, ]
Source and Classification

Lofexidine is derived from the chemical structure of 2-(2,6-dichlorophenoxy)-N-methylacetamide. It is classified under the category of alpha-2 adrenergic agonists, which are known for their ability to inhibit the release of norepinephrine and other neurotransmitters. This classification places lofexidine alongside other medications used for managing hypertension and anxiety disorders, but its specific application in opioid withdrawal sets it apart.

Synthesis Analysis

Methods and Technical Details

The synthesis of lofexidine has been explored through various patented methods. Key processes include:

Molecular Structure Analysis

Lofexidine has a complex molecular structure characterized by its unique functional groups:

  • Chemical Formula: C12_{12}H13_{13}Cl2_{2}N\O
  • Molecular Weight: Approximately 253.14 g/mol.

The structure includes a dichlorophenoxy group attached to a piperidine ring, contributing to its pharmacological activity. The stereochemistry of lofexidine plays a crucial role in its efficacy and safety profile.

Chemical Reactions Analysis

Lofexidine undergoes several key chemical reactions during its synthesis:

  1. Amidation Reaction: Ethylenediamine reacts with an intermediate derived from 2,6-dichlorophenol to form an amide linkage.
  2. Cyclization: The amidation product may undergo cyclization reactions facilitated by Lewis acids, leading to the formation of imidazoline derivatives before being converted back to lofexidine .
  3. Salt Formation: The final step often involves reacting lofexidine with hydrochloric acid to form lofexidine hydrochloride, enhancing its pharmaceutical properties.

These reactions are critical for achieving high yields and purities necessary for clinical applications.

Mechanism of Action

Lofexidine acts primarily as an alpha-2 adrenergic agonist, which means it binds to and activates alpha-2 adrenergic receptors in the brain. This activation leads to:

  • Inhibition of Norepinephrine Release: By stimulating these receptors, lofexidine reduces the release of norepinephrine, a neurotransmitter involved in stress responses.
  • Reduction of Withdrawal Symptoms: This mechanism helps alleviate symptoms associated with opioid withdrawal, such as anxiety, agitation, and physical discomfort.

Clinical studies have demonstrated that lofexidine effectively shortens the duration and severity of withdrawal symptoms compared to traditional therapies .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Lofexidine hydrochloride typically appears as a white crystalline powder.
  • Solubility: It is soluble in water and alcohols but less soluble in organic solvents like ether.

Chemical Properties

  • Stability: Lofexidine is stable under standard storage conditions but should be protected from light.
  • pH Range: The hydrochloride salt form generally exhibits a pH range suitable for pharmaceutical formulations (approximately 4-6).

These properties are essential for ensuring the drug's efficacy and safety during storage and administration.

Applications

Lofexidine is primarily used in clinical settings for:

  • Management of Opioid Withdrawal: It provides symptomatic relief during detoxification processes.
  • Potential Use in Anxiety Disorders: Due to its central nervous system effects, research is ongoing into its efficacy for treating anxiety-related conditions.
Neurobiological Mechanisms of Lofexidine in Opioid Withdrawal Modulation

α2-Adrenergic Receptor Agonism and Sympathetic Nervous System Regulation

Lofexidine mitigates opioid withdrawal symptoms primarily through potent agonism at central and peripheral α2-adrenergic receptors (α2-ARs). This imidazoline compound exhibits highest binding affinity for the α2A receptor subtype (Ki = 4 nM), with lower affinity for α2B (Ki = 67 nM) and α2C subtypes (Ki = 69 nM) [4] [7]. Upon receptor activation, lofexidine inhibits adenylyl cyclase via Gi/o proteins, reducing intracellular cyclic adenosine monophosphate (cAMP) production. This molecular signaling cascade ultimately:

  • Decreases norepinephrine release: By inhibiting presynaptic voltage-gated Ca²⁺ channels in noradrenergic neurons [1] [9]
  • Enhances potassium efflux: Through activation of inwardly rectifying K⁺ channels (GIRKs), leading to neuronal hyperpolarization [9]
  • Suppresses sympathetic outflow: Resulting in reduced autonomic hyperactivity characteristic of opioid withdrawal [1] [3]

Table 1: Receptor Binding Profile of Lofexidine

Receptor SubtypeBinding Affinity (Ki in nM)Primary Physiological Effect
α2A-adrenergic4Central sympatholytic inhibition
α2B-adrenergic67Peripheral vasodilation
α2C-adrenergic69Cognitive/affective modulation

These mechanisms collectively normalize the noradrenergic surge that drives withdrawal symptoms like hypertension, tachycardia, and diaphoresis [1] [3]. Unlike clonidine—its structural analog—lofexidine demonstrates superior receptor specificity and causes less clinically significant hypotension due to its lower affinity for α1-adrenergic receptors and imidazoline I1 receptors [3] [7].

Locus Coeruleus Noradrenergic Activity and Withdrawal Symptom Attenuation

The locus coeruleus (LC), housing the densest concentration of noradrenergic neurons in the brain, serves as the primary neuroanatomical substrate for lofexidine's withdrawal-attenuating effects. Chronic opioid exposure suppresses LC activity via µ-opioid receptor-mediated inhibition of adenylyl cyclase and enhanced K⁺ conductance. Abrupt opioid discontinuation triggers a compensatory noradrenergic surge through:

  • Upregulated cAMP pathway: Removal of opioid-induced inhibition causes cAMP overshoot [9]
  • Increased neuronal firing: LC neurons demonstrate hyperactivity exceeding baseline levels [9]
  • Enhanced norepinephrine release: Projections to limbic, hypothalamic, and autonomic regions drive withdrawal symptoms [1] [9]

Lofexidine directly suppresses this pathological hyperactivity through α2A autoreceptor activation on LC somata. Electrophysiological studies demonstrate that lofexidine:

  • Hyperpolarizes LC neurons by enhancing GIRK channel conductance [9]
  • Reduces spontaneous firing rates by 60-80% in opioid-withdrawn subjects [9]
  • Attenuates withdrawal-induced Fos expression in LC projection zones [1]

Table 2: Locus Coeruleus Responses During Opioid Withdrawal

ParameterOpioid MaintenanceAcute WithdrawalWithdrawal + Lofexidine
Neuronal firing rateSuppressedHyperactivatedNear-normalized
Norepinephrine releaseReduced300-400% increase30-50% increase
cAMP productionInhibitedOvershootModerated elevation

This LC normalization underlies lofexidine's efficacy against autonomic (tachycardia, hypertension) and psychological (anxiety, agitation) withdrawal symptoms [1] [3] [9]. Unlike opioid agonists (e.g., methadone), lofexidine achieves this without activating µ-opioid receptors, eliminating abuse potential [4].

Interaction with Mesolimbic Dopaminergic Pathways in Craving Suppression

Beyond noradrenergic pathways, lofexidine modulates craving through the mesolimbic dopamine (DA) system. The ventral tegmental area (VTA) → nucleus accumbens (NAc) pathway exhibits dysregulation during withdrawal:

  • Reduced tonic DA signaling: Contributes to anhedonia and dysphoria [5]
  • Heightened phasic DA response: To drug-associated cues and stressors [2] [6]
  • Glutamatergic dysregulation: Prefrontal cortex (PFC) inputs to NAc become hyperresponsive [5]

Lofexidine indirectly normalizes these disturbances through several mechanisms:

  • VTA modulation: α2-ARs on GABAergic interneurons enhance inhibition of DA neurons [5]
  • Stress-craving decoupling: Reduces stress-induced DA surges in NAc via dampened noradrenergic signaling from LC [2] [6]
  • Prefrontal regulation: Improves PFC executive control over cue-reactivity by normalizing noradrenergic tone [6]

Clinical evidence demonstrates that lofexidine significantly reduces both cue-induced and stress-induced opioid craving. A randomized trial using ecological momentary assessment (EMA) revealed:

  • 40% reduction in daily craving scores (p<0.01) [2]
  • Disrupted correlation between stress intensity and craving severity (r=0.68 placebo vs r=0.21 lofexidine; p<0.001) [6]
  • Gender-specific effects: Women exhibited 35% greater craving reduction than men (p=0.03) [2] [6]

This anti-craving effect is particularly crucial during protracted abstinence when stress-induced relapse risk remains elevated [2] [5].

Impact on Hypothalamic-Pituitary-Adrenal (HPA) Axis Dysregulation During Withdrawal

Chronic opioid use induces significant HPA axis dysregulation characterized by:

  • Blunted cortisol response: To acute stressors despite elevated baseline cortisol [6]
  • CRF hypersecretion: In paraventricular nucleus (PVN) and extended amygdala [2]
  • Glucocorticoid receptor downregulation: Impairing negative feedback [6]

Lofexidine counters these pathological changes through:

  • Direct hypothalamic actions: α2-ARs on PVN corticotropin-releasing factor (CRF) neurons inhibit excitatory input [6]
  • LC-HPA crosstalk: Reduced LC norepinephrine release decreases CRF synthesis via α1-adrenergic disinhibition [2]
  • Stress circuit modulation: Amygdala α2-AR activation dampens stress responsiveness [6]

Table 3: HPA Axis Parameters During Opioid Withdrawal

ParameterHealthy ControlsOpioid Withdrawal (Placebo)Opioid Withdrawal (Lofexidine)
Baseline cortisol (µg/dL)12.3 ± 1.818.9 ± 2.4*14.2 ± 1.9**
Stress-induced cortisol increase65-85%15-25%*45-60%**
CRF mRNA in PVNNormal220% increase*140% increase**
p<0.01 vs controls; *p<0.05 vs placebo*

Clinical studies using the Trier Social Stress Test (TSST) demonstrate lofexidine's HPA-normalizing effects:

  • Restores 60% of stress-induced cortisol response (vs 25% in placebo) [2] [6]
  • Attenuates ACTH release by 40% compared to placebo (p=0.008) [6]
  • Normalizes heart rate response to psychological stress [2]

Gender differences are clinically significant: women exhibit greater HPA axis dysregulation during withdrawal and demonstrate more robust cortisol normalization with lofexidine treatment [2] [6]. This may explain the observed gender disparity in treatment outcomes and relapse vulnerability during early recovery.

Lofexidine's multi-target actions—spanning autonomic, neuroendocrine, and limbic systems—position it uniquely among withdrawal pharmacotherapies. By simultaneously dampening sympathetic hyperactivity (via LC), reducing drug craving (via VTA-NAc), and restoring HPA axis function, it addresses the core neurobiological drivers of withdrawal severity and relapse risk [1] [2] [3].

Properties

CAS Number

31036-80-3

Product Name

Lofexidine

IUPAC Name

2-[1-(2,6-dichlorophenoxy)ethyl]-4,5-dihydro-1H-imidazole

Molecular Formula

C11H12Cl2N2O

Molecular Weight

259.13 g/mol

InChI

InChI=1S/C11H12Cl2N2O/c1-7(11-14-5-6-15-11)16-10-8(12)3-2-4-9(10)13/h2-4,7H,5-6H2,1H3,(H,14,15)

InChI Key

KSMAGQUYOIHWFS-UHFFFAOYSA-N

SMILES

CC(C1=NCCN1)OC2=C(C=CC=C2Cl)Cl

Solubility

Soluble
1.47e-01 g/L

Synonyms

2-(alpha-(2,6-dichlorophenoxy)ethyl) delta-2-imidazoline
BritLofex
lofexidine
lofexidine hydrochloride
Lofexidine mono-hydrochloride
lofexidine monohydrochloride
lofexidine, (+-)-isomer
Lucemyra

Canonical SMILES

CC(C1=NCCN1)OC2=C(C=CC=C2Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.